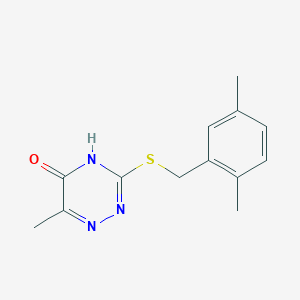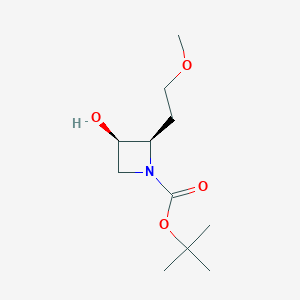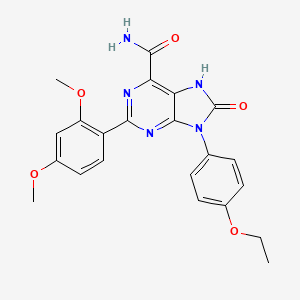
3-((2,5-dimethylbenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would include the starting materials, the reagents used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions, and the products formed during these reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Mosquito-Larvicidal and Antibacterial Properties
Research has explored the synthesis of novel thiadiazolotriazin-4-ones, demonstrating moderate mosquito-larvicidal and antibacterial activities. Certain derivatives showed high larvicidal activity against malaria vectors and broad-spectrum antibacterial activity against both Gram-positive and Gram-negative species, suggesting potential for developing new drugs for bacterial pathogens (Castelino et al., 2014).
Electrochemical Behavior in Non-aqueous Media
The electroreduction of triazine derivatives in dimethylformamide has been studied, revealing insights into the redox behavior and the mechanism of electrode processes. This research could contribute to the development of electrochemical sensors or energy storage devices (Farzinnejad et al., 2005).
Synthesis and Molecular Structure
The synthesis and molecular structure analysis of allylic derivatives of triazolotriazinones have been carried out, providing valuable information on the chemical properties and potential applications of these compounds in the development of pharmaceuticals or organic materials (Hwang et al., 2006).
Microwave Synthesis of Amino Derivatives
A solvent-free microwave synthesis approach has been developed for amino derivatives of triazine, showcasing a method that could enhance the efficiency and sustainability of chemical synthesis processes in pharmaceutical and materials science research (Tabatabaee et al., 2007).
Corrosion Inhibition Properties
Triazine derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies indicate the potential of triazine compounds as effective corrosion inhibitors, which could be crucial in industrial applications to enhance the lifespan and reliability of metal structures (John et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8-4-5-9(2)11(6-8)7-18-13-14-12(17)10(3)15-16-13/h4-6H,7H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABRWYAAHXXQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethylbenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2843448.png)





![4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid](/img/structure/B2843461.png)

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2843464.png)
![1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2843465.png)

![N-(tert-butyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2843469.png)

![N-phenethyl-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2843471.png)